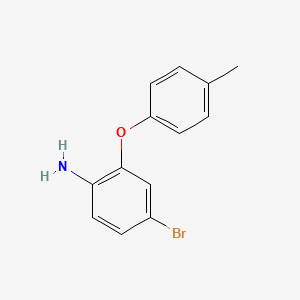

4-Bromo-2-(4-methylphenoxy)aniline

Description

Contextualization of Substituted Anilines and Diarylethers in Chemical Synthesis

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile precursors for a vast array of functional molecules. sciencescholar.us The aniline (B41778) framework, an amine group attached to a benzene (B151609) ring, is a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. sciencescholar.us The reactivity of the amino group and the potential for substitution on the aromatic ring allow for extensive molecular modifications, leading to compounds with tailored electronic and steric properties. In medicinal chemistry, the aniline motif is present in numerous therapeutic agents, although its potential for metabolic instability sometimes necessitates isosteric replacement to mitigate toxicity. nih.govumich.edu

Equally significant is the diaryl ether moiety, a structural feature found in a multitude of natural products and synthetic compounds with important biological activities, including antibacterial, antithyroid, and antitumor properties. nih.govresearchgate.net The synthesis of diaryl ethers is a well-explored area of organic chemistry, with methods such as Ullmann-type cross-coupling reactions and palladium-catalyzed Buchwald-Hartwig amination being pivotal for their construction. nih.govorganic-chemistry.org These reactions enable the formation of the critical C–O bond between two aromatic rings, a key step in assembling complex molecular frameworks. researchgate.netrsc.org The combination of these two scaffolds in a single molecule, as seen in phenoxyaniline (B8288346) derivatives, creates a platform for developing novel structures with potential applications in diverse scientific fields.

Academic Significance of 4-Bromo-2-(4-methylphenoxy)aniline as a Research Subject

While extensive research dedicated exclusively to this compound is not widely documented, its academic significance can be inferred from the synthesis and characterization of closely related halogenated anilines and diaryl ethers. The synthesis of this specific compound would likely involve established methodologies for C-O cross-coupling, such as the Ullmann condensation or Buchwald-Hartwig etherification, reacting 4-bromo-2-aminophenol with a tolyl halide or related starting materials. nih.gov

The characterization of such a compound is crucial for confirming its structure and purity. Standard analytical techniques would be employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry. nih.govresearchgate.net For instance, 1H NMR would reveal characteristic shifts for the aromatic protons, the amine protons, and the methyl group, while 13C NMR would identify all unique carbon atoms in the molecule. researchgate.net

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com Analysis of related bromo-substituted anilinium salts and diarylamines reveals key structural features like bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the supramolecular assembly in the solid state. nih.govnih.govresearchgate.net Although specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a related compound illustrates the type of information obtained from such an analysis.

Interactive Table: Representative Crystallographic Data for a Substituted Bromoaniline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.97 |

| b (Å) | 15.81 |

| c (Å) | 4.02 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 697.7 |

| Note: Data is representative of a related halogenated aniline and is for illustrative purposes. nih.govnih.gov |

Interactive Table: General Physicochemical Properties of Related Bromoanilines

| Property | Typical Value/Observation | Source |

| Molecular Formula | C₁₃H₁₂BrNO | N/A |

| Molecular Weight | 278.15 g/mol | N/A |

| Appearance | Off-white to brown solid | guidechem.com |

| Melting Point | Varies with substitution | sigmaaldrich.com |

| Solubility | Soluble in organic solvents | guidechem.com |

| Note: These properties are general for compounds of this class and may not represent the exact values for this compound. |

Current Research Trends and Future Directions for Phenoxyaniline Derivatives

The broader class of phenoxyaniline derivatives, and the closely related phenoxazines, are attracting considerable interest in medicinal chemistry and materials science. nih.gov The versatile structure of the phenoxyaniline scaffold allows for the development of compounds with a wide range of biological activities. nih.gov Research has shown that derivatives of this scaffold can exhibit antibacterial, antifungal, anticancer, and antiviral properties. nih.govrasayanjournal.co.in

In the field of materials science, the electron-donating nature of the diaryl ether and aniline moieties makes these compounds promising candidates for the development of organic electronic materials. nih.gov They are being investigated for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts. nih.gov

Future research is likely to focus on the synthesis of novel phenoxyaniline derivatives with enhanced biological activity and optimized physicochemical properties for drug development. This includes modifying the substitution pattern on the aromatic rings to fine-tune the molecule's interaction with biological targets. Furthermore, the exploration of these derivatives in the development of new functional materials with advanced optical and electronic properties remains a vibrant area of investigation. The synthesis of libraries of these compounds will be crucial for structure-activity relationship (SAR) studies to identify lead compounds for therapeutic and material science applications. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(4-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVSOVIRNMUZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478675-68-1 | |

| Record name | 4-bromo-2-(4-methylphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of 4 Bromo 2 4 Methylphenoxy Aniline

Retrosynthetic Approaches for the Phenoxy-Aniline Framework

Retrosynthetic analysis of 4-bromo-2-(4-methylphenoxy)aniline reveals two primary disconnection points that suggest logical forward synthetic pathways. The first is the carbon-bromine (C-Br) bond, and the second is the carbon-oxygen (C-O) ether linkage.

Disconnection of the C-Br bond points to a precursor molecule, 2-(4-methylphenoxy)aniline (B1595877). This suggests a direct synthetic approach where the final step is the selective bromination of this precursor. This strategy is advantageous if 2-(4-methylphenoxy)aniline is readily available or can be synthesized efficiently.

Disconnection of the C-O ether bond suggests two starting materials: a bromoaniline derivative and a cresol (B1669610) derivative. This approach would involve a carbon-oxygen bond-forming reaction, such as the Ullmann condensation, between 4-bromo-2-aminophenol and an appropriate 4-methylphenyl halide or between 2,4-dibromoaniline (B146533) and 4-methylphenol. The choice between these pathways often depends on the commercial availability and reactivity of the starting materials.

Direct Synthetic Routes

Direct synthetic routes to this compound primarily involve the sequential or convergent formation of the key C-Br and C-O bonds.

The introduction of a bromine atom onto the aromatic ring of an arylamine precursor is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds, including anilines and phenols. wikipedia.orgmissouri.edu The use of NBS is often preferred over molecular bromine (Br₂) due to its solid nature, ease of handling, and the ability to control the stoichiometry of the reaction more precisely, which can minimize the formation of polybrominated byproducts. wikipedia.org The reaction of 2-(4-methylphenoxy)aniline with NBS in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile, can afford this compound. mdpi.com

The mechanism involves the generation of an electrophilic bromine species from NBS, which then attacks the electron-rich aniline (B41778) ring. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions.

The regioselectivity of the bromination of 2-(4-methylphenoxy)aniline is a crucial aspect of the synthesis. The amino group (-NH₂) is a powerful ortho-, para-director. Since the para position to the amino group is occupied by the bromine atom in the target molecule, the substitution is directed to this position. The phenoxy group at the 2-position also influences the regioselectivity. For electron-rich aromatic compounds like anilines, using a milder brominating agent like NBS in a polar solvent can enhance para-selectivity. wikipedia.org In cases where a mixture of isomers might be formed, purification is typically achieved through column chromatography.

Table 1: Representative Conditions for Regioselective Bromination

| Precursor | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

| 2-(4-methylphenoxy)aniline | N-Bromosuccinimide (NBS) | THF | -5 to 5 °C | ~92 | |

| Anisole | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | 96 (para-isomer) | mdpi.com |

This table presents representative data based on similar reactions; specific yields for the target compound may vary.

The formation of the diaryl ether linkage is another key transformation in the synthesis of this compound. The Ullmann condensation is a classical and effective method for this purpose. operachem.comwikipedia.org

The Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. operachem.comwikipedia.orgrsc.org For the synthesis of this compound, this could involve the reaction of 2,4-dibromoaniline with 4-methylphenol (p-cresol). The copper catalyst, often in the form of copper(I) iodide (CuI) or copper powder, facilitates the formation of the C-O bond. researchgate.net The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent such as dimethylformamide (DMF) or pyridine (B92270). scholarsresearchlibrary.com

Modern modifications of the Ullmann reaction often employ ligands to improve the efficiency and mildness of the reaction conditions. operachem.com The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also critical for the success of the coupling.

Table 2: Representative Conditions for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| 2,4-Dibromoaniline | p-Cresol | CuI | K₂CO₃ | DMF | 120-140 °C | Moderate-Good | researchgate.net |

| 4-Iodophenol | 4-Nitrofluorobenzene | KOH | DMSO | Room Temp | Good | rsc.org |

This table presents representative data based on similar reactions; specific yields for the target compound may vary.

Carbon-Oxygen Bond Formation via Aryl Ether Synthesis

Nucleophilic Aromatic Substitution of Halogenated Precursors with Phenolates

A primary and effective method for synthesizing diaryl ethers like this compound is through nucleophilic aromatic substitution (SNAr). arkat-usa.orgresearchgate.netthieme-connect.com This approach typically involves the reaction of an aryl halide with a phenoxide. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. chemistrysteps.com

In a common pathway to synthesize the target molecule, a halogenated precursor such as 4-bromo-2-fluoroaniline (B1266173) or 4-bromo-2-chloroaniline (B1269894) reacts with 4-methylphenolate. The phenolate, generated by treating 4-methylphenol (p-cresol) with a base, acts as the nucleophile, displacing the more reactive halogen (fluorine or chlorine) on the aniline ring. The bromine atom at the 4-position is less susceptible to nucleophilic attack under these conditions, allowing for selective formation of the diaryl ether linkage.

The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can enhance the reactivity of the nucleophile. researchgate.netrsc.org The Ullmann condensation, a related copper-catalyzed reaction, also provides a route to diaryl ethers and can be considered a variant of nucleophilic aromatic substitution. arkat-usa.orgwikipedia.orgorganic-chemistry.org These reactions often require elevated temperatures to proceed efficiently. wikipedia.org

Multi-Step Synthetic Sequences and Intermediate Transformations

The synthesis of this compound often involves a multi-step sequence that allows for the precise installation of the required functional groups. researchgate.netresearchgate.net These sequences incorporate key transformations such as the protection and deprotection of the reactive amine group and the sequential functionalization of the aromatic core.

Protection and Deprotection of Amine Functionalities (e.g., Acetamide (B32628) Formation and Hydrolysis)

The amino group in aniline and its derivatives is highly reactive and can interfere with subsequent reactions, such as halogenation or nitration. researchgate.net To prevent unwanted side reactions, the amine is often "protected" by converting it into a less reactive functional group. A common protection strategy is the formation of an acetamide by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride. researchgate.netgoogle.comcommonorganicchemistry.com The resulting acetamido group is less activating and directs incoming electrophiles to the para position.

Once the desired modifications to the aromatic ring are complete, the protecting acetyl group must be removed to restore the amine functionality. This deprotection is typically achieved through hydrolysis under acidic or basic conditions, often by heating with aqueous acid (like HCl) or base (like NaOH). google.comcommonorganicchemistry.com This protection-deprotection sequence is a crucial part of a multi-step synthesis to ensure high yields and selectivity of the desired product. researchgate.net

Sequential Functionalization of Aromatic Rings (e.g., Nitro Group Reduction to Amine)

An alternative multi-step synthesis involves starting with a nitro-substituted aromatic ring and introducing the other functional groups sequentially. For instance, a synthesis could begin with 5-bromo-2-nitrophenol. The ether linkage is formed first via a nucleophilic aromatic substitution or an Ullmann-type reaction with 4-methylphenol.

The final and critical step in this sequence is the reduction of the nitro group to an amine. This transformation is a cornerstone of synthetic organic chemistry and can be accomplished using various reagents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using chemical reducing agents such as iron powder in an acidic medium or tin(II) chloride. wikipedia.org The reduction of nitroarenes is generally a high-yielding and clean reaction, making this a viable and efficient route to the target aniline. jsynthchem.comorganic-chemistry.org

| Starting Material | Key Transformation | Reagents | Product |

| 5-Bromo-2-nitrophenol | Etherification, Nitro Reduction | 1. 4-Methylphenol, Base 2. Fe/HCl or H₂, Pd/C | This compound |

| 4-Bromo-2-fluoroaniline | Nucleophilic Aromatic Substitution | 4-Methylphenol, Base | This compound |

| Aniline | Protection, Bromination, Etherification, Deprotection | 1. Acetic Anhydride 2. Bromine 3. 4-Methylphenol, Cu catalyst 4. HCl or NaOH | This compound |

Palladium-Catalyzed Carbon-Nitrogen and Carbon-Oxygen Coupling Reactions (e.g., Buchwald-Hartwig amination analogues)

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgwikipedia.org Analogous palladium-catalyzed reactions are also widely used for the synthesis of diaryl ethers (C-O coupling). organic-chemistry.orgrsc.org

These reactions offer a powerful alternative to the classical Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. researchgate.netwikipedia.org The synthesis of this compound can be envisioned through a sequential or one-pot palladium-catalyzed process. For instance, a dihalogenated benzene (B151609) ring could first undergo a C-O coupling with 4-methylphenol, followed by a C-N coupling to introduce the amine group. The choice of ligands for the palladium catalyst is crucial for the success of these reactions, influencing both yield and selectivity. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Development

Achieving a high yield and selectivity in the synthesis of this compound requires careful optimization of reaction parameters. researchgate.netresearchgate.net The development of more efficient catalyst systems is also an ongoing area of research.

Influence of Solvents on Yield and Selectivity

The choice of solvent can have a profound impact on the outcome of the synthesis, particularly in nucleophilic aromatic substitution and metal-catalyzed coupling reactions. arkat-usa.orgbeilstein-journals.org In SNAr reactions, polar aprotic solvents such as DMF, DMSO, and N-methylpyrrolidone (NMP) are often preferred. arkat-usa.orgrsc.orgwikipedia.org These solvents are effective at solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. rsc.org

For copper-catalyzed Ullmann-type reactions, non-polar solvents like toluene (B28343) or xylene can also be effective, particularly with the right choice of ligand and base. arkat-usa.org The polarity of the solvent can influence the solubility of the reactants and catalysts, as well as the stability of intermediates and transition states. For example, studies on nucleophilic substitution reactions have shown that the reactivity of anionic nucleophiles can be orders of magnitude higher in DMSO compared to less polar solvents like toluene, due to the difference in solvation of the reacting species. rsc.org The optimization of solvent systems, sometimes using mixtures, is a key step in developing a robust and scalable synthetic process.

| Reaction Type | Solvent | Typical Effect |

| Nucleophilic Aromatic Substitution | DMSO, DMF | High polarity increases nucleophile reactivity, enhancing reaction rate. rsc.org |

| Ullmann Condensation | Toluene, Xylene | Non-polar solvents can be effective, especially with appropriate ligands. arkat-usa.org |

| Ullmann Condensation | Acetonitrile | Can be an efficient solvent in combination with specific ligands and bases. beilstein-journals.org |

| Nucleophilic Aromatic Substitution | NMP, NMP/Toluene | Can be highly effective, but mixtures may sometimes be less so. arkat-usa.org |

Role of Bases and Co-catalysts in Coupling Reactions

The synthesis of diaryl ethers like this compound via Ullmann-type reactions is critically dependent on the interplay between a base and a copper co-catalyst. The base plays a fundamental role in a variety of organic transformations, including carbon-heteroatom couplings. researchgate.net In the context of forming the C-O bond in the target molecule, the base is essential for deprotonating the nucleophile, which is typically a phenol (in this case, p-cresol). This deprotonation generates a more potent nucleophilic phenoxide anion, which is necessary to attack the aryl halide.

Commonly employed bases in these coupling reactions include inorganic carbonates like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and phosphates such as potassium phosphate (B84403) (K₃PO₄), as well as strong organic bases like tert-butoxide (t-BuOK). researchgate.netfrontiersin.org The choice of base can significantly influence the reaction yield and rate. For instance, Cs₂CO₃ is often favored for its high solubility in organic solvents and its ability to facilitate reactions under milder conditions. mdpi.com In some protocols, potassium fluoride (B91410) on clinoptilolite has been found to be an effective base for the Ullmann O-arylation of aryl iodides and phenols. nih.gov

The co-catalyst, almost universally a copper species, is the cornerstone of the Ullmann reaction. While early procedures required stoichiometric amounts of copper, modern methods utilize catalytic quantities of copper(I) or copper(II) salts, or even copper nanoparticles (CuO-NPs). mdpi.comnih.gov The catalyst's primary role is to facilitate the coupling between the aryl halide and the phenoxide. The mechanism, though complex, is understood to involve the formation of a copper-phenoxide intermediate. This is followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to form the desired diaryl ether and regenerate the copper catalyst. researchgate.net The reactivity of the aryl halide in these reactions typically follows the trend I > Br > Cl. mdpi.com Ligands, such as phenanthroline or diamines, can be added to stabilize the copper catalyst, prevent its agglomeration, and enhance its reactivity, although some modern protocols have been developed to proceed efficiently in the absence of additional ligands. researchgate.netfrontiersin.org

| Component | Role in Synthesis | Common Examples | Citation |

| Base | Deprotonates the phenolic hydroxyl group to form a more reactive phenoxide nucleophile. | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK, KOH | researchgate.netfrontiersin.orgmdpi.com |

| Co-catalyst | Facilitates the C-O bond formation between the aryl halide and the phenoxide. | CuI, Cu(II) species, CuO Nanoparticles | researchgate.netfrontiersin.orgmdpi.com |

| Ligand (Optional) | Stabilizes the copper catalyst and enhances its reactivity. | Picolinic acid, N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) | nih.gov |

Temperature and Pressure Control for Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound. Traditional Ullmann reactions were notorious for requiring harsh conditions, often involving temperatures exceeding 200°C. frontiersin.orgnih.gov However, advancements in catalyst systems and solvent choices have enabled these reactions to proceed at significantly milder temperatures. Modern copper-catalyzed C-O coupling reactions are often conducted at temperatures ranging from 60°C to 110°C. frontiersin.orgmdpi.com

Precise temperature control is vital for several reasons:

Reaction Rate: Increasing the temperature generally accelerates the reaction, leading to shorter completion times.

Selectivity: In molecules with multiple reactive sites, temperature can influence the selectivity of the reaction, favoring the desired product over side products.

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation and side reactions. For example, Ullmann-type aryl alkyl ether synthesis has been successfully performed at 80 °C, while other protocols using copper nanoparticles in DMSO are optimized around 100 °C. researchgate.netmdpi.com

Pressure control is generally less critical than temperature for this specific liquid-phase synthesis under typical conditions, unless volatile solvents or reagents are used at temperatures approaching their boiling points. In such cases, the reaction might be conducted in a sealed vessel to maintain the concentration of reactants in the solution and prevent solvent loss, which could alter reaction kinetics and lead to an incomplete reaction.

Green Chemistry Principles in Synthetic Route Design (e.g., Microwave-Assisted Synthesis, Aqueous Media)

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. ijnrd.org This involves using less hazardous materials, minimizing waste, and improving energy efficiency. ijesi.org The synthesis of this compound and related compounds can be made more sustainable through several approaches, most notably microwave-assisted synthesis and the use of environmentally benign solvents like water.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a clean, efficient, and rapid alternative to conventional heating. ajrconline.org Instead of relying on thermal conduction from an external heat source, microwave energy directly heats the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. ijnrd.org This technique offers several key advantages:

Dramatically Reduced Reaction Times: Reactions that might take several hours or even days with conventional heating can often be completed in minutes. ijesi.orgmdpi.com

Increased Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields of the final compound. ijnrd.orgmdpi.com

Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is more energy-efficient. ijnrd.org

Aryl amination and hydroxylation reactions, which are analogous to the diaryl ether synthesis, have been successfully performed using microwave assistance, often eliminating the need for transition metal catalysts and organic solvents. nih.gov

Aqueous Media: Replacing volatile organic solvents (VOCs) with water is a primary goal of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While organic compounds often have low solubility in water, the use of co-solvents, phase-transfer catalysts, or high temperatures (including in microwave reactors) can overcome this limitation. mdpi.com For instance, Ullmann amination reactions have been efficiently carried out in water, demonstrating the feasibility of this approach for C-N and, by extension, C-O bond formations. nih.gov The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, also represents a green alternative for conducting Ullmann coupling reactions. frontiersin.org

The integration of these green principles offers a more sustainable pathway for producing valuable chemical intermediates.

| Method | Reaction Time | Yield | Environmental Impact | Citation |

| Conventional Heating | Hours to Days | Often Moderate | Higher energy consumption, use of volatile organic solvents. | ijnrd.orgajrconline.org |

| Microwave-Assisted Synthesis | Minutes | Often Higher | Lower energy consumption, potential for solvent-free reactions. | ajrconline.orgmdpi.comnih.gov |

| Aqueous Media Synthesis | Varies | Good to High | Eliminates hazardous organic solvents, reduces waste. | nih.govmdpi.comnih.gov |

Advanced Spectroscopic and Diffraction Based Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) spectra, along with advanced two-dimensional (2D) techniques, a complete picture of the atomic arrangement and bonding can be assembled.

The ¹H NMR spectrum of 4-Bromo-2-(4-methylphenoxy)aniline would provide critical information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons.

Aromatic Protons: The protons on the substituted aniline (B41778) and phenoxy rings would appear in the typical aromatic region (approximately 6.5-8.0 ppm). The specific chemical shifts and splitting patterns (multiplicity) would be dictated by the electronic effects of the substituents. The bromine atom, being electron-withdrawing, would deshield adjacent protons, shifting them downfield. The ether linkage and the amino group, being electron-donating, would shield nearby protons, shifting them upfield.

Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Methyl Protons: The methyl group (-CH₃) on the phenoxy ring would produce a sharp singlet, typically in the upfield region of the aromatic spectrum (around 2.3 ppm), as seen in structurally similar compounds. fluorochem.co.uk

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, with its 13 carbon atoms, the spectrum would confirm the presence of all carbons.

Aromatic Carbons: The twelve aromatic carbons would generate signals in the downfield region (typically 110-160 ppm). The carbons directly attached to the electronegative oxygen, nitrogen, and bromine atoms would show characteristic shifts. For instance, the carbon atom bonded to the ether oxygen would be significantly deshielded.

Methyl Carbon: The carbon of the methyl group would appear as a single peak in the upfield region of the spectrum (around 20-25 ppm).

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the phenoxy group to the correct position on the aniline ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.

FTIR spectroscopy is particularly effective for identifying the functional groups within a molecule based on their characteristic absorption frequencies. For this compound, the key vibrational modes would be:

N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkage would show a strong, characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond would be found in the 1250-1360 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

A detailed analysis of the FTIR spectrum of the related compound 2-bromo-4-methyl aniline has been conducted, providing a basis for interpreting the spectrum of the title compound. impactfactor.orgnih.gov

Interactive Table: Expected FTIR Functional Group Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1360 |

| Bromoalkane (C-Br) | Stretch | 500 - 650 |

Raman spectroscopy provides information that is complementary to FTIR. While FTIR measures absorption, Raman measures the scattering of light. Vibrations that are symmetrical and involve a change in the polarizability of the molecule tend to be strong in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond, which may be weak in the IR spectrum. impactfactor.orgresearchgate.net The combination of both FTIR and Raman data allows for a more complete and reliable assignment of all fundamental vibrational modes of the molecule.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone in the structural elucidation of organic molecules by providing precise information about their molecular weight and fragmentation behavior under specific ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₃H₁₂BrNO, HRMS provides an exact mass that helps to confirm its identity. This technique is crucial in distinguishing the target compound from other potential isomers or byproducts that may have the same nominal mass. The structural identification of novel 1,2,4-triazole (B32235) derivatives and other complex organic molecules often relies on HRMS data to confirm their successful synthesis. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pattern Interpretation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for analyzing the fragmentation patterns of organic compounds, which provides valuable insights into their structural framework. When a molecule like this compound is subjected to EI, it produces a characteristic mass spectrum.

The presence of a bromine atom is readily identifiable by the nearly equal intensity of the molecular ion peak (M+) and the M+2 peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.eduraco.cat Common fragmentation pathways for bromo-aromatic compounds include the loss of the bromine atom and the cleavage of the ether linkage. The fragmentation of related bromoaniline structures, such as 4-bromoaniline, has been studied, providing a basis for interpreting the spectrum of the title compound. nist.govnih.gov The NIST Mass Spectrometry Data Center provides extensive libraries of EI-MS spectra that can be used for comparison and identification. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule, offering information about its conjugation and chromophoric groups. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the aniline moiety. The presence of the bromine atom and the methylphenoxy group can influence the position and intensity of these absorption maxima (λmax). Studies on similar compounds, such as substituted anilines and phenoxy derivatives, have shown that the electronic environment significantly affects the UV-Vis absorption characteristics. researchgate.netnih.gov For instance, the UV spectrum of 4-bromoaniline, a related compound, has been documented and can serve as a reference. nih.gov

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid, revealing details about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound in the solid state. uol.de This technique allows for the unambiguous determination of the absolute configuration and conformation of this compound. By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule can be constructed. This analysis reveals the spatial arrangement of the bromine atom, the aniline group, and the p-methylphenoxy substituent relative to the benzene (B151609) ring. The resulting crystallographic information is crucial for understanding structure-property relationships.

Crystallographic Data Analysis including Space Group and Unit Cell Parameters

The analysis of single-crystal X-ray diffraction data yields critical crystallographic parameters. These include the space group, which describes the symmetry of the crystal lattice, and the unit cell dimensions (a, b, c, α, β, γ), which define the size and shape of the repeating unit of the crystal. For example, crystallographic studies of related bromoaniline derivatives like 4-bromo-N-(4-bromophenyl)aniline and 4-bromo-2-chloroaniline (B1269894) have reported their space groups as P21/c and P2₁2₁2₁ respectively, along with their specific unit cell parameters. nih.govresearchgate.netresearchgate.net Such data for this compound would provide a fundamental description of its solid-state packing and symmetry.

Table of Crystallographic Data for Related Bromoaniline Compounds

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

| 4-Bromo-N-(4-bromophenyl)aniline nih.gov | C₁₂H₉Br₂N | Monoclinic | P2₁/c | a = 5.9993(12) Å, b = 13.032(3) Å, c = 14.228(3) Å, β = 96.967(3)° |

| 4-Bromo-2-chloroaniline researchgate.netresearchgate.net | C₆H₅BrClN | Orthorhombic | P2₁2₁2₁ | a = 10.965(4) Å, b = 15.814(6) Å, c = 4.0232(15) Å |

| 4-Bromo-4'-hydroxybenzylideneaniline nih.gov | C₁₃H₁₀BrNO | Orthorhombic | Pca2₁ | a = 21.9588(10) Å, b = 11.0866(5) Å, c = 9.3132(4) Å |

These advanced analytical techniques, when applied to this compound, provide a comprehensive understanding of its chemical identity, structure, and electronic properties, which is invaluable for its further study and potential applications in various fields of chemical research.

Investigation of Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of investigation for complex organic molecules like this compound. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the potential for its existence is high based on the analysis of structurally similar compounds.

The flexible nature of the diphenyl ether linkage allows for a range of molecular conformations, which can lead to different packing arrangements in the crystal lattice. This phenomenon is known as conformational polymorphism. The dihedral angles between the two aromatic rings are a key variable. For instance, in a study of a related compound, (E)-4-bromo-2-[(phenylimino)methyl]phenol, two distinct polymorphs were identified with significantly different dihedral angles between the aromatic rings: one nearly planar at 1.8(2)° and the other highly twisted at 45.6(1)°. nih.gov These conformational differences resulted in observable changes in physical properties, such as the color of the crystals. nih.gov

The formation of different polymorphs can often be controlled by varying crystallization conditions, such as the choice of solvent. Research on other aniline derivatives has shown that recrystallization from different solvents can yield distinct polymorphic forms. researchgate.net Given the structural components of this compound—a flexible ether bridge, a bromine substituent, and an amine group capable of hydrogen bonding—it is highly probable that it can form multiple crystalline structures. The structural implications of such polymorphism would be significant, affecting the intermolecular interactions and, consequently, the material's bulk properties.

Table 1: Comparison of Polymorphic Characteristics in an Analogous Compound

| Polymorph Feature | Polymorph 1A (Orange) | Polymorph 1B (Yellow) | Reference |

|---|---|---|---|

| Compound | (E)-4-bromo-2-[(phenylimino)methyl]phenol | (E)-4-bromo-2-[(phenylimino)methyl]phenol | nih.gov |

| Dihedral Angle (Φ) Between Aromatic Rings | 1.8(2)° at 120 K | 45.6(1)° at 150 K | nih.gov |

| Key Intramolecular Interaction | O—H⋯N hydrogen bond | O—H⋯N hydrogen bond | nih.gov |

| Observed Property Difference | Deeper color, more pronounced thermochromism | Paler color, less pronounced thermochromism | nih.gov |

This table illustrates how different crystal packing and molecular conformation in polymorphs of a similar molecule lead to different physical properties.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound in the solid state is dictated by a variety of intermolecular interactions. The elucidation of these forces is fundamental to understanding its crystal engineering and material properties. Based on its molecular structure and data from analogous compounds, several key interactions are expected to be present. nih.govresearchgate.net

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. Computational analysis indicates that this compound has one hydrogen bond donor site. The nitrogen and oxygen atoms can both act as hydrogen bond acceptors, giving a total of two acceptor sites. Therefore, it is highly probable that N—H···O or N—H···N hydrogen bonds play a significant role in the crystal packing, potentially forming chains or dimeric motifs that stabilize the lattice.

Halogen Bonding: The bromine atom on the aniline ring is a potential site for halogen bonding. This is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. polimi.it In related halogenated anilines, weak N—H···Br hydrogen bonds have been observed, contributing to the formation of sheet-like structures. polimi.it Furthermore, Br···Br contacts shorter than the sum of their van der Waals radii have been noted in similar brominated diphenylamine (B1679370) structures, indicating another potential stabilizing interaction. researchgate.net

π-π Stacking and C-H···π Interactions: The two aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. These interactions are common in aromatic compounds and contribute significantly to crystal stability. The specific conformation (dihedral angles) of the molecule will dictate the geometry of this stacking, which could range from parallel-displaced to T-shaped arrangements. In addition to direct ring stacking, weaker C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule, are also expected. nih.gov Studies on fluorinated diphenyl ethers have shown that such interactions, along with herring-bone packing, are key features of the crystal structure. researchgate.net

The combination of these diverse intermolecular forces—strong hydrogen bonds, directional halogen bonds, and dispersive π-π interactions—creates a complex and robust three-dimensional crystalline network.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor/Acceptor Groups Involved | Potential Structural Motif | Supporting Evidence from Analogues |

|---|---|---|---|

| Hydrogen Bonding | Donor: -NH₂ Acceptor: -O-, -N- | Chains, Dimers, Sheets | polimi.it |

| Halogen Bonding | Donor: C-Br Acceptor: N, O, Br, π-system | Directional Contacts, Sheet Formation | polimi.itresearchgate.net |

| π-π Stacking | Phenyl & Bromophenyl Rings | Parallel-displaced or T-shaped Stacks | nih.govresearchgate.net |

| C-H···π Interactions | Donor: Aromatic/Methyl C-H Acceptor: π-electron cloud of rings | Stabilization of π-stacked structures | nih.gov |

Theoretical and Computational Chemistry Studies of 4 Bromo 2 4 Methylphenoxy Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For molecules like 4-Bromo-2-(4-methylphenoxy)aniline, DFT methods are employed to calculate ground state properties such as the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. By approximating the complex many-electron wavefunction with the simpler electron density, DFT can provide reliable structural parameters. For instance, calculations on similar aniline (B41778) derivatives have demonstrated the utility of DFT in determining conformational preferences and the planarity of the amine group with respect to the aromatic ring. researchgate.net

Hartree-Fock (HF) and Post-Hartree-Fock Methodologies

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF often provides a good first approximation of the molecular orbitals and electronic structure. For aniline and its derivatives, HF calculations have been used to investigate ionization spectra. researchgate.net Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), build upon the HF solution to include electron correlation effects, leading to more accurate energy and property predictions. These methods, however, come with a significantly higher computational expense.

Basis Set Selection and Level of Theory Optimization

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those of the Pople type (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. mit.edu The selection of an appropriate level of theory (e.g., a specific DFT functional like B3LYP or an HF-based method) in conjunction with a suitable basis set is a crucial step in obtaining meaningful and reliable computational results for the properties of this compound. The optimization of these choices is essential to balance accuracy with computational feasibility. mit.edu

Analysis of Electronic Properties and Reactivity Descriptors

Beyond molecular structure, computational methods can quantify a molecule's electronic characteristics and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. wolfram.com It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor regions), susceptible to nucleophilic attack. researchgate.netjmaterenvironsci.com For this compound, an ESP map would reveal the electronegative regions around the nitrogen and oxygen atoms, as well as the bromine atom, and the relatively electropositive regions associated with the hydrogen atoms of the amine group and the methyl group. This mapping is invaluable for predicting intermolecular interactions and the sites of chemical reactions. researchgate.netjmaterenvironsci.com

Role in Complex Molecular Architectures and Intermediate Applications

Precursor for Advanced Organic Building Blocks and Scaffold Development

The structure of 4-Bromo-2-(4-methylphenoxy)aniline is well-suited for its role as a precursor in the development of advanced organic building blocks. The aniline (B41778) moiety can readily participate in a variety of classical amine reactions, including acylation, alkylation, and condensation, to form more elaborate structures.

The true synthetic power of this compound, however, lies in the strategic placement of the bromine atom on the phenyl ring. This halogen acts as a versatile functional "handle," enabling a wide array of subsequent chemical transformations. Most notably, it is an ideal substrate for palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions can be employed at this position to introduce new carbon-carbon and carbon-heteroatom bonds. This capability allows for the systematic modification of the core structure, providing access to a vast range of derivatives with tailored electronic and steric properties.

The 2-(4-methylphenoxy) group also plays a crucial role. It imparts significant steric bulk, which can direct the regioselectivity of subsequent reactions and influence the final three-dimensional conformation of the target molecule. This is particularly important in medicinal chemistry, where the specific shape of a molecule is often critical to its biological activity. The combination of these features makes this compound a valuable scaffold for building complex molecules with potential applications in materials science and drug discovery.

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals. This compound is a key starting material for the synthesis of various nitrogen-containing heterocyclic systems.

The aniline functional group of this compound can be utilized in the multi-step synthesis of thiazole (B1198619) derivatives. A common route, the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone with a thiourea (B124793) derivative. jpionline.org The aniline can be converted into a corresponding thiourea through reaction with an isothiocyanate. This newly formed thiourea, bearing the bromo- and methylphenoxy-substituted phenyl ring, can then undergo cyclocondensation to yield a 2-aminothiazole (B372263) derivative. These resulting thiazole structures are themselves important scaffolds in medicinal chemistry. nih.govnih.gov

| Precursor Reaction | Intermediate | Cyclization Reaction | Resulting Heterocycle |

| Aniline + Isothiocyanate | Substituted Thiourea | Hantzsch Synthesis with α-haloketone | 2-Amino-thiazole derivative |

The synthesis of other important nitrogenous heterocycles also leverages the reactivity of the aniline group.

Quinolines: The quinoline (B57606) ring system is a core component of many biologically active compounds. Classical synthetic methods like the Pfitzinger reaction can utilize anilines as key components. nih.gov In this type of reaction, an isatin (B1672199) derivative reacts with a carbonyl compound in the presence of a base. A variation of this involves the reaction of an aniline, such as this compound, with a β-ketoester to form the quinoline core. The resulting quinoline would feature the 4-bromo-2-(4-methylphenoxy)phenyl substituent, providing a platform for further functionalization. organic-chemistry.org

Pyrrolo[2,3-d]pyrimidines: This heterocyclic scaffold, also known as 7-deazapurine, is of significant interest in the development of kinase inhibitors. nih.gov Synthetic routes to this system often involve the condensation of a substituted aniline with a pyrimidine (B1678525) derivative. For instance, research has shown that 4-halo-substituted anilines can undergo a carbonyl-amine condensation with a suitable pyrrolo[2,3-d]pyrimidine precursor to form pyrrolo[2,3-d]pyrimidine-imines in good yields. nih.gov The use of this compound in such a sequence would produce a highly functionalized tricyclic system, incorporating the specific substitution pattern of the starting aniline. nih.gov

| Target Heterocycle | General Synthetic Method | Role of Aniline |

| Quinoline | Pfitzinger Reaction / Friedländer Synthesis | Condensation with a carbonyl compound (e.g., β-ketoester) to form the pyridine (B92270) ring portion of the quinoline. |

| Pyrrolo[2,3-d]pyrimidine | Carbonyl-Amine Condensation | Nucleophilic attack on an electrophilic pyrimidine precursor to form an imine or amino linkage. nih.gov |

Applications in the Construction of Multi-component Reaction Products

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. Anilines are frequently employed as one of the key components in a variety of MCRs. Given its reactive amino group, this compound is a suitable candidate for inclusion in such reactions. Its participation in MCRs would allow for the rapid assembly of complex molecular architectures in a single step, incorporating its unique substitution pattern directly into the final product. This approach is highly valued for its atom economy and its ability to quickly generate molecular diversity.

Design and Synthesis of Compound Libraries for Chemical Exploration

In modern drug discovery and materials science, the generation of compound libraries—large collections of structurally related molecules—is a fundamental strategy for identifying new lead compounds. scilit.com this compound is an ideal substrate for the creation of such libraries through a process known as parallel synthesis.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of diaryl ethers and substituted anilines has traditionally relied on methods that can be resource-intensive and generate significant waste. A major thrust of future research is the development of greener synthetic pathways to 4-Bromo-2-(4-methylphenoxy)aniline. This involves exploring alternative reagents, solvents, and reaction conditions that minimize environmental impact.

Key areas of focus include:

Metal-Free Synthesis: While metal-catalyzed reactions are effective, the use of expensive and potentially toxic metals is a drawback. Research into metal-free arylation reactions, for instance, using diaryliodonium salts in water, presents a more sustainable alternative for forming the diaryl ether linkage. organic-chemistry.org

Green Solvents: The use of environmentally friendly solvents, such as water or supercritical carbon dioxide, is being investigated to replace traditional organic solvents. organic-chemistry.orgnih.gov

Catalyst Recycling: For metal-catalyzed reactions, the development of recyclable catalysts, such as copper nanoparticles, can significantly improve the sustainability of the process. jsynthchem.com

Alternative Reagents: The replacement of hazardous reagents with milder and safer alternatives is a key aspect of green chemistry. For example, using Zn dust/Fe powder–acetic acid for acetylation steps in aniline (B41778) synthesis instead of acetic anhydride (B1165640) can reduce hazards. researchgate.net

Advanced Computational Modeling for Predictable Reactivity and Properties

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules like this compound, thereby guiding experimental work and accelerating discovery. Density Functional Theory (DFT) and other computational methods can provide insights into the electronic structure, molecular orbitals, and electrostatic potential of the molecule. nih.govrsc.org

Future computational studies are likely to focus on:

Structure-Reactivity Relationships: Computational models can be used to establish quantitative structure-reactivity relationships (QSRR). By analyzing how different substituents on the aniline and phenoxy rings affect the molecule's properties, researchers can predict the reactivity of related compounds. nih.govresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of synthetic reactions, helping to optimize reaction conditions and develop more efficient catalytic systems.

Prediction of Spectroscopic and Physicochemical Properties: Computational methods can accurately predict various properties, such as NMR spectra, which can aid in the characterization of newly synthesized compounds.

Exploration of Novel Catalytic Systems for Efficient Transformations

The synthesis of this compound often involves cross-coupling reactions to form the diaryl ether bond. The development of more efficient and versatile catalytic systems is a continuous area of research.

Emerging trends in catalysis for the synthesis of this and related compounds include:

Palladium- and Copper-Based Catalysts: While traditional, ongoing research aims to improve the scope and efficiency of palladium- and copper-catalyzed C-O cross-coupling reactions. jsynthchem.comorganic-chemistry.org This includes the development of new ligands and reaction conditions that allow for lower catalyst loadings and milder reaction temperatures.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis is emerging as a more cost-effective alternative to palladium for C-O cross-coupling reactions. researchgate.net

Bimetallic Catalysts: The use of bimetallic catalysts, such as CuMoO4, is being explored to achieve unique reactivity and selectivity in diaryl ether synthesis. researchgate.net

Heterogeneous Catalysts: The development of solid-supported catalysts offers advantages in terms of easy separation and recyclability, contributing to more sustainable processes. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers several advantages for the synthesis of fine chemicals like this compound. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scale-up. syrris.comrsc.orgacs.org

Future integration of flow chemistry in this area will likely involve:

Multi-step Synthesis: Telescoping multiple reaction steps into a single continuous flow process can significantly reduce purification steps, synthesis time, and waste generation. rsc.orgrsc.org

Automated Reaction Optimization: Automated flow chemistry platforms can rapidly screen a wide range of reaction parameters, such as temperature, pressure, and reagent ratios, to quickly identify optimal conditions. syrris.com

In-line Analysis: The integration of in-line analytical techniques, such as FTIR or LCMS, allows for real-time monitoring of the reaction progress, enabling precise process control. syrris.com

Synthesis of Analogs and Libraries: The flexibility of flow chemistry systems facilitates the rapid synthesis of a library of analogs of this compound for structure-activity relationship studies.

Q & A

How can the synthesis of 4-Bromo-2-(4-methylphenoxy)aniline be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically involves sequential bromination and coupling reactions. Key steps include:

- Regioselective bromination: Use electrophilic aromatic substitution (e.g., NBS in acetic acid) to introduce bromine at the para position of the aniline ring. Temperature control (0–5°C) minimizes di-substitution byproducts .

- Phenoxy coupling: Employ Ullmann or Buchwald-Hartwig coupling to attach the 4-methylphenoxy group. Catalytic systems like CuI/1,10-phenanthroline or Pd(dba)₂/Xantphos enhance efficiency .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Purity ≥98% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

What analytical techniques are recommended for structural elucidation and regioselectivity confirmation?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding and π-π stacking interactions validate the substitution pattern .

- NMR spectroscopy:

- High-resolution mass spectrometry (HRMS): Match the molecular ion peak to the exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₃BrNO: 278.0124) .

How do the bromine and methylphenoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine as a directing group: Activates the ring for nucleophilic aromatic substitution (SNAr) at the ortho/para positions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ and arylboronic acids to replace bromine with aryl groups .

- Methylphenoxy group: Electron-donating effects stabilize intermediates in Ullmann couplings. Steric hindrance from the methyl group may slow reactions; optimize using microwave-assisted synthesis (e.g., 100°C, 30 min) .

- Competing pathways: Monitor byproducts (e.g., dehalogenation) via GC-MS. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict regioselectivity .

What strategies are effective for evaluating the compound’s biological activity?

Methodological Answer:

- Enzyme inhibition assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values indicate potency .

- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with structurally similar compounds (e.g., 4-Bromo-2-fluoroaniline derivatives) .

- Molecular docking: Simulate binding to protein targets (e.g., kinases) using AutoDock Vina. The methylphenoxy group’s hydrophobicity may enhance binding affinity .

How can computational modeling clarify electronic effects and substituent interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The bromine atom lowers LUMO energy, favoring electrophilic attacks .

- Mulliken charge analysis: Identify electron-deficient regions (e.g., bromine-adjacent carbons) for nucleophilic substitution.

- Molecular dynamics (MD): Simulate solvation effects in DMSO/water mixtures. The methylphenoxy group’s lipophilicity may reduce aqueous solubility .

What factors influence the compound’s stability under varying storage conditions?

Methodological Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation. Monitor decomposition via TLC (Rf shift) .

- Oxidative stability: Add antioxidants (e.g., BHT) to solutions. Track peroxide formation using iodometric titration .

- Thermal stability: Conduct TGA (10°C/min, N₂ atmosphere). Decomposition onset >150°C indicates suitability for high-temperature reactions .

How does this compound compare to analogous brominated anilines in reactivity?

Methodological Answer:

- vs. 4-Bromo-2-(trifluoromethoxy)aniline: The trifluoromethoxy group’s electron-withdrawing nature accelerates SNAr but reduces nucleophilic coupling yields .

- vs. 2-Bromo-4-methoxyaniline: Methoxy’s stronger electron-donating effect increases para-substitution rates in Friedel-Crafts alkylation .

- vs. 4-Bromo-3-(difluorophenoxy)aniline: Difluoro groups enhance metabolic stability in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.